
(2,3-Dihydrobenzofuran-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydrobenzofuran-4-yl)methanamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound has a methanamine group attached to the 4-position of the dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the use of 4-fluoro-3-methylphenol as the starting material. The synthetic process includes steps such as bromination, O-alkylation, cyclization, bromination, azidation or ammonolysis, and reduction . This method is noted for its simplicity, high yield, and environmentally friendly nature.
Another approach involves the use of 3-bromo-4-fluorophenol, which undergoes a series of reactions including O-alkylation, cyclization, and reduction to yield the desired compound . This route, however, may produce positional isomers that require extensive purification.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydrobenzofuran-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
(2,3-Dihydrobenzofuran-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: This compound has a similar structure but with a fluorine atom at the 5-position.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: This is the hydrochloride salt form of the fluorinated derivative.
Uniqueness
(2,3-Dihydrobenzofuran-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-4-ylmethanamine |
InChI |
InChI=1S/C9H11NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6,10H2 |
Clave InChI |
XVFCNTQRGHDWLM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC(=C21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


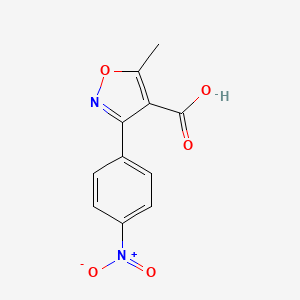
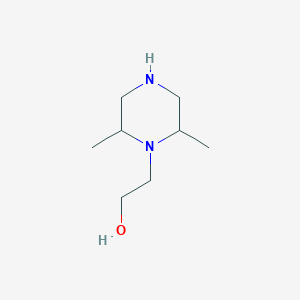
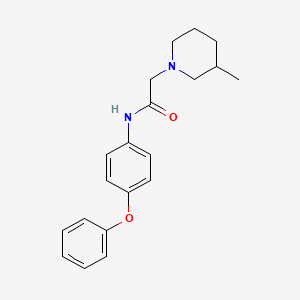



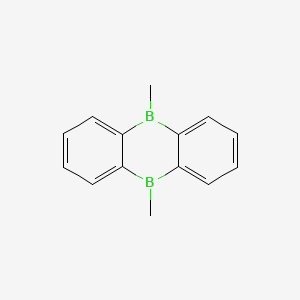
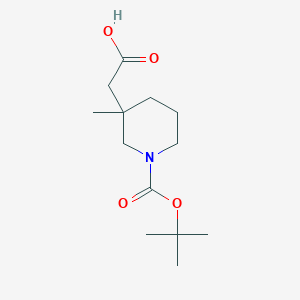
![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)
![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
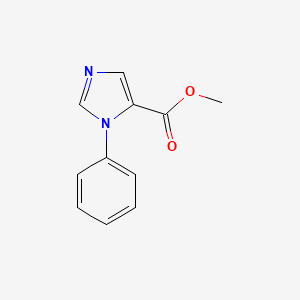

![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
